molecular formula C9H7BrO4 B6238512 2-(3-bromo-5-formylphenoxy)acetic acid CAS No. 2751610-13-4

2-(3-bromo-5-formylphenoxy)acetic acid

Cat. No.: B6238512
CAS No.: 2751610-13-4
M. Wt: 259.1
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Description

2-(3-Bromo-5-formylphenoxy)acetic acid is a brominated aromatic acetic acid derivative characterized by a phenoxy group linking the phenyl ring to the acetic acid moiety. The phenyl ring is substituted with a bromine atom at position 3 and a formyl group (-CHO) at position 3. The formyl group is a strong electron-withdrawing substituent, while bromine also exhibits moderate electron-withdrawing effects. This combination influences the compound’s electronic distribution, reactivity, and intermolecular interactions, making it a candidate for applications in medicinal chemistry (e.g., as a building block for bioactive molecules) and materials science .

Properties

CAS No.

2751610-13-4

Molecular Formula

C9H7BrO4

Molecular Weight

259.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Williamson ether synthesis is the most straightforward method, involving the reaction of a phenolic hydroxyl group with a haloacetic acid derivative. For this compound, 3-bromo-5-hydroxybenzaldehyde serves as the phenolic precursor, reacting with chloroacetic acid in the presence of a base (e.g., NaOH or K₂CO₃):

3-Bromo-5-hydroxybenzaldehyde+ClCH2COOHBase2-(3-Bromo-5-formylphenoxy)acetic acid\text{3-Bromo-5-hydroxybenzaldehyde} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{Base}} \text{2-(3-Bromo-5-formylphenoxy)acetic acid}

Key Steps :

  • Deprotonation of the phenolic hydroxyl to form a phenoxide ion.

  • Nucleophilic substitution of the chloride in chloroacetic acid by the phenoxide.

Optimization Data :

ParameterOptimal ConditionYield (%)Source
BaseNaOH (2 equiv)70–75
SolventWater/ethanol (1:1)
TemperatureReflux (80–90°C)
Reaction Time6–8 hours

Challenges :

  • Availability of 3-bromo-5-hydroxybenzaldehyde as a starting material. Commercial suppliers (e.g., Nanjing Shizhou Biology Technology Co., Ltd.) list this compound as scarce.

  • Competing side reactions (e.g., hydrolysis of the formyl group under basic conditions).

Sequential Functionalization of Phenoxyacetic Acid

Bromination of 5-Formylphenoxyacetic Acid

If the phenolic precursor is unavailable, bromination of 5-formylphenoxyacetic acid offers an alternative route. Electrophilic bromination using Br₂ or N-bromosuccinimide (NBS) can introduce the bromine atom at the 3-position.

Reaction Conditions :

5-Formylphenoxyacetic acid+Br2FeBr32-(3-Bromo-5-formylphenoxy)acetic acid\text{5-Formylphenoxyacetic acid} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{this compound}

ParameterConditionYield (%)Source
Brominating AgentBr₂ (1.1 equiv)60–65
CatalystFeBr₃ (0.1 equiv)
SolventDichloromethane (DCM)
Temperature0°C to room temperature

Regioselectivity :
The formyl group acts as a meta-directing group, favoring bromination at the 3-position. This is critical to achieving the desired substitution pattern.

Alternative Pathways

Vilsmeier–Haack Formylation of 3-Bromophenoxyacetic Acid

For substrates lacking the formyl group, the Vilsmeier–Haack reaction introduces a formyl group at the 5-position of 3-bromophenoxyacetic acid:

3-Bromophenoxyacetic acidPOCl3,DMF2-(3-Bromo-5-formylphenoxy)acetic acid\text{3-Bromophenoxyacetic acid} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{this compound}

Key Data :

ParameterConditionYield (%)Source
ReagentsDMF (3 equiv), POCl₃55–60
Solvent1,2-Dichloroethane
TemperatureReflux (80°C)

Limitations :

  • Over-formylation or decomposition of the acetic acid moiety under acidic conditions.

Critical Analysis of Methodologies

Yield and Purity Considerations

  • Direct Etherification provides moderate yields (70–75%) but requires access to specialized phenolic precursors.

  • Sequential Bromination/Formylation offers flexibility but involves multi-step protocols with cumulative yield losses (e.g., 60% bromination × 55% formylation ≈ 33% overall yield).

Scalability and Industrial Relevance

The Williamson synthesis is more amenable to large-scale production due to fewer steps and commercially available reagents. However, patent literature emphasizes the need for optimized purification protocols, such as recrystallization from ethanol/water mixtures, to achieve >95% purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-5-formylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: 2-(3-bromo-5-carboxyphenoxy)acetic acid.

    Reduction: 2-(3-bromo-5-hydroxymethylphenoxy)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been identified as a candidate for drug development due to its potential anti-inflammatory and antimicrobial properties. Preliminary studies suggest that it may interact with proteins involved in inflammatory pathways, potentially inhibiting their activity. This interaction can be crucial for developing new therapeutic agents targeting inflammatory diseases.

Case Studies:

  • Anti-inflammatory Activity: Research has indicated that compounds structurally similar to 2-(3-bromo-5-formylphenoxy)acetic acid exhibit significant anti-inflammatory effects in vitro, suggesting that this compound may possess similar properties .
  • Antimicrobial Properties: Initial studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent .

Agrochemical Applications

The compound's structural features make it a candidate for use in agrochemicals, particularly as a herbicide or pesticide. Its ability to interact with biological systems could lead to the development of novel agricultural products that are more effective and environmentally friendly.

Case Studies:

  • Herbicidal Activity: Similar compounds have been tested for their herbicidal properties, showing promising results in controlling weed growth without harming crops .

Biological Research

This compound has also been studied for its cytotoxic effects against various cancer cell lines. This aspect is crucial for exploring its potential as an anticancer agent.

Case Studies:

  • Cytotoxicity Studies: Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting that this compound could be further investigated for its anticancer properties .

Mechanism of Action

The mechanism of action of 2-(3-bromo-5-formylphenoxy)acetic acid is not fully understood. its reactivity is primarily influenced by the presence of the bromine atom and the formyl group. These functional groups can participate in various chemical reactions, leading to the formation of different products that may interact with biological targets or industrial materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-bromo-5-formylphenoxy)acetic acid with key analogs, focusing on substituent effects, crystallographic data, and functional properties.

Substituent Position and Electronic Effects
Compound Name Substituents (Position) Electron Effects C–C–C Angle at Substituent (°)
This compound Br (3), -CHO (5) Both electron-withdrawing Not reported (inferred: ~121–123)
2-(3-Bromo-4-methoxyphenyl)acetic acid Br (3), -OCH₃ (4) Br: electron-withdrawing; -OCH₃: electron-donating 121.5 (Br), 118.2 (-OCH₃)
2-(3-Bromo-5-fluorophenyl)acetic acid Br (3), -F (5) Both electron-withdrawing Not reported
2-(4-Bromo-3-fluorophenyl)propanoic acid Br (4), -F (3) Br: electron-withdrawing; -F: electron-withdrawing Not reported

Key Observations :

  • Bromine at position 3 consistently causes angle widening (e.g., 121.5° in 2-(3-bromo-4-methoxyphenyl)acetic acid) due to its electron-withdrawing nature .
  • The formyl group in this compound likely induces greater angle distortion compared to methoxy or fluorine, given its stronger electron-withdrawing character.
Hydrogen Bonding and Crystal Packing
Compound Name Hydrogen Bonding Motif Dimer Formation
This compound Potential O–H⋯O (acid) and C–H⋯O (formyl) Likely dimers or chains
2-(3-Bromo-4-methoxyphenyl)acetic acid R₂²(8) centrosymmetric dimers Strong O–H⋯O dimers
2-(2-(3-Chlorophenoxy)phenyl)acetic acid O–H⋯O and C–H⋯π interactions Layered or chain structures

Key Observations :

  • Carboxylic acid groups typically form O–H⋯O dimers (e.g., R₂²(8) motifs in 2-(3-bromo-4-methoxyphenyl)acetic acid). The phenoxy linkage in this compound may introduce additional C–H⋯O interactions involving the formyl group, altering packing efficiency .

Key Observations :

  • Bromination regioselectivity depends on directing groups. In 2-(3-bromo-4-methoxyphenyl)acetic acid, the methoxy group directs bromine to position 3 . For this compound, the formyl group may compete with phenoxy oxygen for directing effects, requiring optimized conditions.

Key Observations :

  • Brominated phenylacetic acids are versatile intermediates. The formyl group in this compound offers a reactive site for further derivatization (e.g., condensation reactions) compared to methoxy or halogen substituents .

Q & A

Q. Advanced

  • X-ray refinement : Use SHELX or SHELXL for structure refinement, focusing on hydrogen bonding motifs (e.g., R₂²(8) dimers) and torsional angles (e.g., C7–O1–C1–C6 = 1.2° for coplanar methoxy groups) to confirm spatial arrangements .
  • DFT calculations : Compare experimental bond lengths/angles (e.g., C–C–C angles at substituents: 118.2° for OMe, 121.5° for Br) with theoretical values to assess electronic effects (e.g., electron-withdrawing bromine vs. donating groups) .

What analytical techniques are critical for distinguishing structural isomers of brominated phenylacetic acid derivatives?

Q. Basic

  • NMR spectroscopy : Compare coupling constants and chemical shifts. For example, aromatic protons adjacent to bromine show downfield shifts (~7.5–8.0 ppm) .
  • Mass spectrometry : Use HRMS to confirm molecular ions (e.g., [M+H]⁺ for C₉H₉BrO₃ at m/z 245.06) and isotopic patterns characteristic of bromine .
  • Single-crystal XRD : Analyze unit cell parameters (e.g., monoclinic P2₁/c for C₉H₉BrO₃) and hydrogen-bonding networks (e.g., O–H⋯O interactions) .

How do electronic effects of substituents influence the reaction mechanisms in downstream derivatization of this compound?

Q. Advanced

  • Electrophilic substitution : The bromine atom deactivates the ring, directing further reactions (e.g., formylation) to the 5-position. Computational studies (e.g., Fukui indices) can predict reactivity .
  • Steric effects : The perpendicular orientation of the acetic acid group (dihedral angle ~78°) may hinder nucleophilic attack at the carbonyl, necessitating optimized conditions (e.g., polar aprotic solvents) .

What strategies can address contradictions in crystallographic data, such as anomalous hydrogen bonding or disordered atoms?

Q. Advanced

  • Statistical refinement : Apply FCF_filter or similar tools to exclude outliers (e.g., 4 reflections in a dataset of 1,725) using χ² tests .
  • Dynamic disorder modeling : For disordered methoxy groups, split occupancy refinement with constraints (e.g., U₃₃ = 1.2Ueq(C)) improves accuracy .
  • Hydrogen bond validation : Compare observed motifs (e.g., centrosymmetric dimers) with graph-set analysis (e.g., R₂²(8)) to ensure consistency .

How can the compound’s potential as a ligand in coordination chemistry be evaluated?

Q. Advanced

  • Deprotonation studies : Titrate with bases (e.g., NaOH) to determine pKa values of the carboxylic acid and phenolic groups, which influence metal-binding modes .
  • MOF synthesis : React with transition metals (e.g., Zn²⁺) under solvothermal conditions. Characterize via PXRD and BET analysis to assess porosity and stability .

What methodologies are recommended for assessing biological activity in vitro?

Q. Basic

  • Enzyme inhibition assays : Screen against targets (e.g., kinases) using fluorescence polarization. Include controls for nonspecific binding (e.g., DMSO vehicle) .
  • Cellular uptake studies : Use LC-MS to quantify intracellular concentrations in cell lines (e.g., HeLa) after 24-hour exposure .

How can reaction conditions be optimized to mitigate byproducts during scale-up synthesis?

Q. Advanced

  • DoE (Design of Experiments) : Vary temperature (20–80°C), solvent (acetic acid vs. CHCl₃), and stoichiometry (1.0–1.2 eq Br₂) to maximize yield .
  • Inline analytics : Use FTIR to monitor bromine consumption in real time, terminating reactions at >95% conversion to minimize di-brominated byproducts .

What computational tools predict the compound’s behavior in aqueous vs. lipid environments?

Q. Advanced

  • MD simulations : Simulate solvation in water/octanol using GROMACS. LogP values (e.g., ~2.1) correlate with membrane permeability .
  • COSMO-RS : Calculate solubility parameters to guide formulation (e.g., nanoemulsions for low-water-solubility derivatives) .

How can spectral data (e.g., NMR, IR) be reconciled with conflicting literature reports?

Q. Advanced

  • Multivariate analysis : Apply PCA to compare peak clusters from multiple datasets, identifying outliers due to solvent effects (e.g., DMSO-d6 vs. CDCl₃) .
  • Cross-validation : Overlay experimental IR spectra (e.g., C=O stretch at 1705 cm⁻¹) with theoretical spectra from Gaussian09 to resolve ambiguities .

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